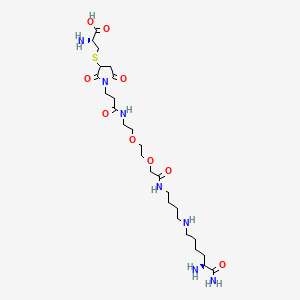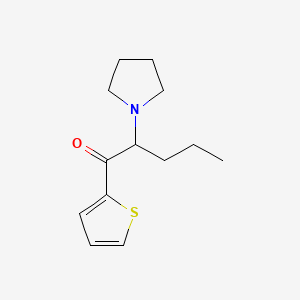
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is a stimulant drug . It is an analogue of α-Pyrrolidinovalerophenone (α-PVP), a dangerous designer drug that is being marketed as ‘bath salt’ in the illicit drug market .
Molecular Structure Analysis
The molecular formula of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is C13H19NOS . The molecular weight is 237.36100 .Wissenschaftliche Forschungsanwendungen
Identification and Characterization in Illicit Drug Products : "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one" (α-PVT) has been identified as a psychoactive substance in illicit drug markets. This compound, along with its analogs like α-PBT and bromothienyl analogs, were found in illicit products. This study provides analytical data useful for identifying these thienyl derivatives of cathinone analogs (Doi et al., 2015).
Spectroscopic Identification and Derivatization : Another study focused on identifying and derivatizing certain cathinones, including analogs of "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one", using spectroscopic techniques like GC-MS, IR, NMR, and X-ray diffraction (Nycz et al., 2016).
Biological Evaluation as Monoamine Uptake Inhibitors : Compounds similar to "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one" have been synthesized and evaluated for their potential as selective inhibitors of dopamine and norepinephrine transporters, which are crucial for neurotransmission (Meltzer et al., 2006).
Thermodynamic Properties : A study on the excess molar enthalpies of mixtures including pyrrolidin-2-one, which is structurally similar to the compound , with various alcohols was conducted to understand specific interactions at a molecular level (Mehta et al., 1997).
Photocycloaddition in Solid State : The solid-state photochemistry of a compound containing a thiophenyl group, related to "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one", was studied, revealing unexpected photocycloaddition reactions (Resendiz et al., 2008).
Synthesis and Biological Activity of Thiophene-Chalcone Analogues : Thiophene-based chalcone derivatives were synthesized and analyzed for antibacterial activity, showing significant results in molecular docking studies. This study highlights the potential medicinal applications of thiophene derivatives (Nanjundaswamy et al., 2022).
Pentedrone and α-Pyrrolidinovalerophenone Poisoning Case : A fatal case involving α-pyrrolidinovalerophenone, a compound structurally related to "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one", was reported. This study is essential for understanding the toxicological profiles of such compounds (Sykutera et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Recently, thienyl derivatives of cathinones have appeared on the market as new psychoactive substances (NPS) . In Japan, cathinone derivatives with a phenyl group as the aromatic ring have been widely controlled by generic scheduling . To escape from such a regulation, analogs with different aromatic groups such as α-PVT and α-PBT appeared on the illicit market of psychoactive compounds . This is the first report describing identification of α-PBT, and bromothienyl analogs of both α-PVT and α-PBT in illicit drug products . The synthetic method and analytical data shown in this study will be useful for identification of the thienyl derivatives of cathinone analogs .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSRPGUQJAKBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857020 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one | |
CAS RN |
1400742-66-6 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-PVT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PYRROLIDINOVALEROTHIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JA2K09914 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



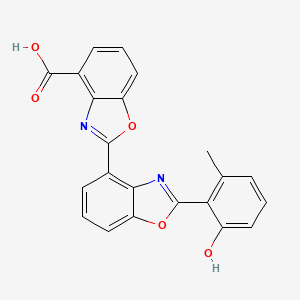

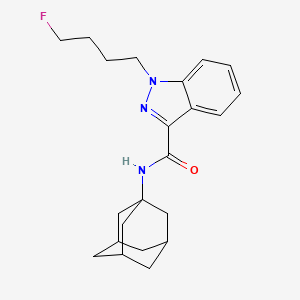
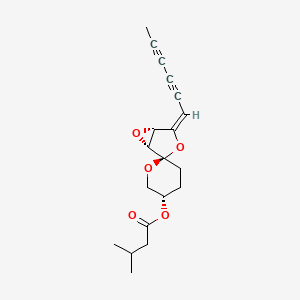
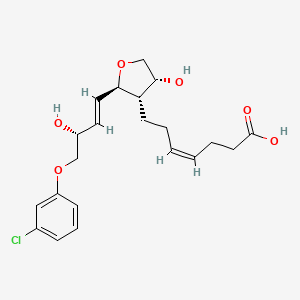
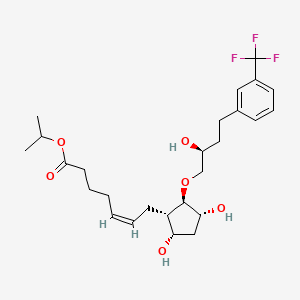
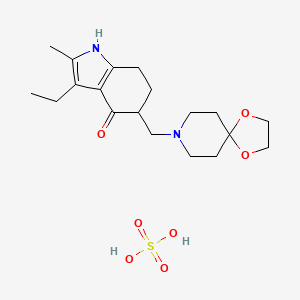
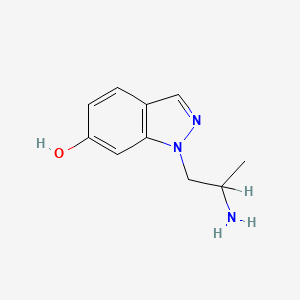
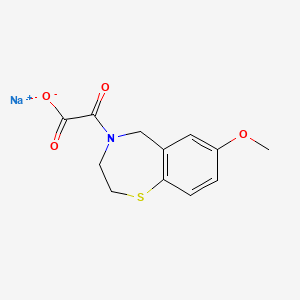
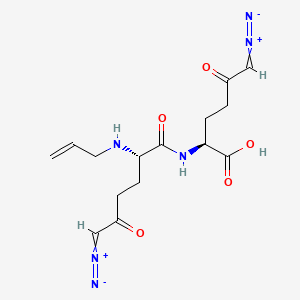
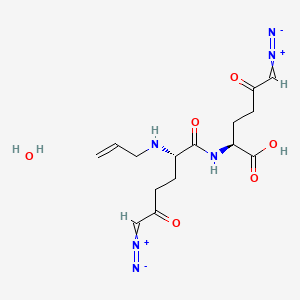

![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)
